

Target Profile of XL-784: A Technical Guide

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Compound of Interest

Compound Name: XL-784

Cat. No.: B15574528

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Executive Summary

XL-784 is a potent and selective small-molecule inhibitor of several members of the metalloproteinase family, with primary activity against A Disintegrin and Metalloproteinase 10 (ADAM10) and various Matrix Metalloproteinases (MMPs). Developed by Exelixis, **XL-784** was investigated for its therapeutic potential in diabetic nephropathy. A key characteristic of its inhibitory profile is the sparing of MMP-1, which has been historically associated with dose-limiting musculoskeletal toxicity in broader-spectrum MMP inhibitors. This document provides a comprehensive technical overview of the target profile of **XL-784**, including its inhibitory activity, the signaling pathways of its primary targets, and the experimental methodologies used for its characterization.

Target Profile and Inhibitory Activity

XL-784 exhibits a distinct inhibitory profile against several key metalloproteinases involved in extracellular matrix (ECM) remodeling, cell signaling, and inflammation. Its primary targets include ADAM10 and a subset of MMPs, with a noteworthy sparing of MMP-1.

Table 1: In Vitro Inhibitory Activity of XL-784 against Metalloproteinases

| Target Enzyme | IC50 (nM) | Target Class | Key Pathophysiological Roles |
|------------------------|-------------------|--------------------------|--|
| ADAM10 | Potent Inhibition | ADAM Metallopeptidase | Notch signaling, ectodomain shedding of various cell surface proteins |
| MMP-2 (Gelatinase A) | 0.81 | Matrix Metalloproteinase | Degradation of type IV collagen and gelatin, tissue remodeling, angiogenesis |
| MMP-9 (Gelatinase B) | 18 | Matrix Metalloproteinase | Degradation of type IV and V collagen, gelatin; inflammation, wound healing |
| MMP-13 (Collagenase 3) | 0.56 | Matrix Metalloproteinase | Degradation of type II collagen, tissue remodeling in arthritis and cancer |
| MMP-3 (Stromelysin 1) | 120 | Matrix Metalloproteinase | Activation of other MMPs, degradation of a broad range of ECM proteins |
| MMP-8 (Collagenase 2) | 10.8 | Matrix Metalloproteinase | Degradation of type I collagen, inflammation |
| ADAM17 (TACE) | ~70 | ADAM Metallopeptidase | Shedding of TNF- α and other cell surface proteins |
| MMP-1 (Collagenase 1) | ~1900 | Matrix Metalloproteinase | Degradation of type I, II, and III collagen |

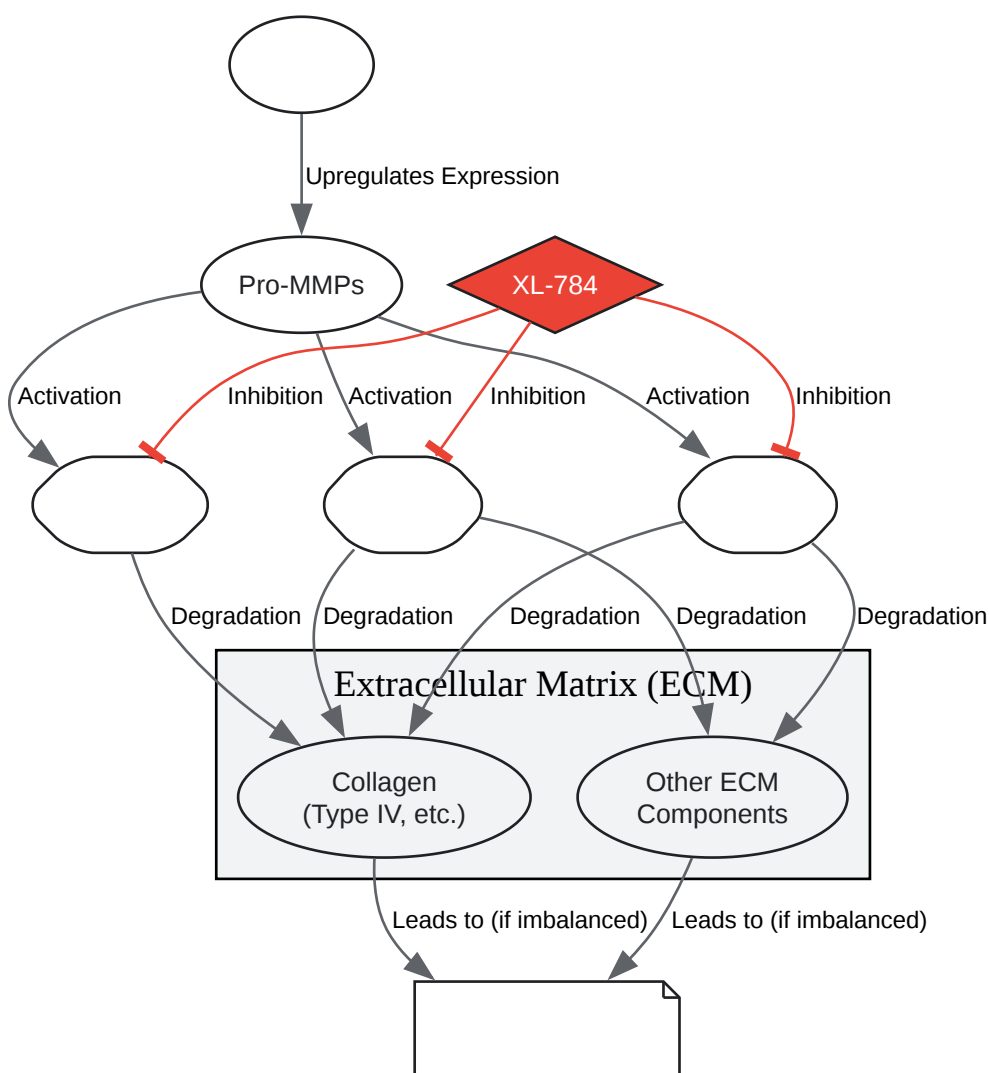
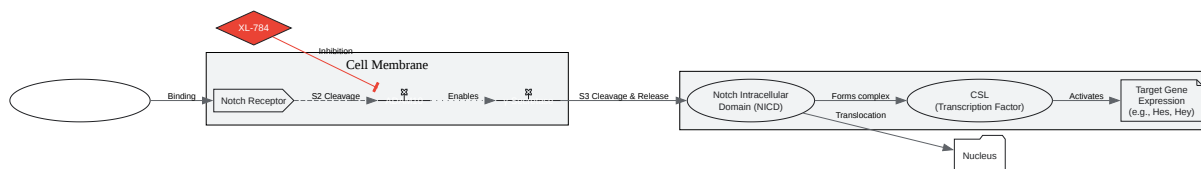
Signaling Pathways of Key Targets

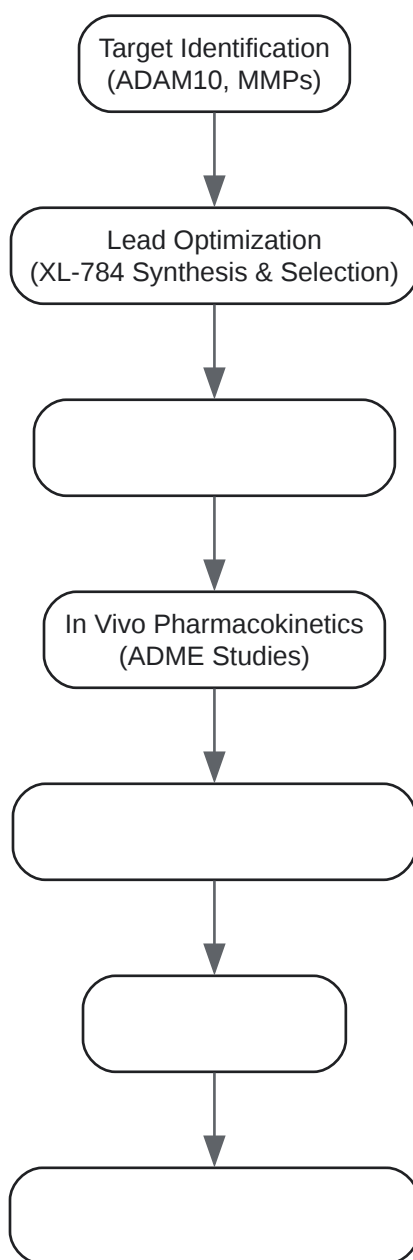
The therapeutic rationale for **XL-784** in diabetic nephropathy stems from its ability to modulate key signaling pathways driven by its primary targets, ADAM10 and specific MMPs.

ADAM10 and the Notch Signaling Pathway

ADAM10 is a critical upstream regulator of the Notch signaling pathway, a highly conserved pathway involved in cell fate determination, proliferation, and differentiation. In the kidney, aberrant Notch signaling is implicated in fibrosis and the progression of diabetic nephropathy.

[1] ADAM10-mediated cleavage of the Notch receptor is a prerequisite for its subsequent activation by gamma-secretase. By inhibiting ADAM10, **XL-784** is hypothesized to downregulate Notch signaling, thereby mitigating pathological processes in the kidney.





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References

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